2-(4-Fluorophenoxy)butanehydrazide
Description
Properties
CAS No. |
590356-80-2 |
|---|---|
Molecular Formula |
C10H13FN2O2 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)butanehydrazide |
InChI |
InChI=1S/C10H13FN2O2/c1-2-9(10(14)13-12)15-8-5-3-7(11)4-6-8/h3-6,9H,2,12H2,1H3,(H,13,14) |
InChI Key |
WVLHCRGLYUGULN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NN)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two key components:
- Butanehydrazide backbone : Derived from butanoic acid via esterification and hydrazinolysis.
- 4-Fluorophenoxy substituent : Introduced via nucleophilic substitution or etherification.
Critical intermediates include ethyl 2-(4-fluorophenoxy)butanoate (ester precursor) and 2-(4-fluorophenoxy)butanoic acid (acid precursor).
Synthetic Pathways
Route 1: Ester Hydrazinolysis
Synthesis of Ethyl 2-(4-Fluorophenoxy)butanoate
Hydrazinolysis to 2-(4-Fluorophenoxy)butanehydrazide
Optimization Insights
Comparative Analysis of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 88–92% | 65–72% |
| Reaction Time | 6–8 hours | 12–14 hours |
| Purification | Simple filtration | Column chromatography |
| Scalability | Industrial-friendly | Limited by acid chloride |
Key Takeaway : Route 1 is superior for large-scale synthesis due to higher yields and fewer purification steps.
Characterization Data
Spectral Properties
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenoxy)butanehydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)butanehydrazide involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the butanehydrazide moiety can form covalent bonds with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-Fluorophenoxy)butanehydrazide and related hydrazide derivatives:
*Assumed formula based on butane chain length.
Key Structural and Functional Insights:
Alkyl Chain Length: Shorter chains (e.g., acetohydrazides) increase polarity, improving solubility in aqueous media .
Aromatic Substituents: Fluorine: The electron-withdrawing nature of fluorine improves metabolic stability and modulates pKa values, enhancing bioavailability . Chlorine/Bromine: Larger halogens (Cl, Br) increase lipophilicity and enable halogen bonding, critical for target recognition in enzyme inhibitors .
Hydrazide Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
